An In-Depth Technical Guide to 15-Phenylpentadecanoic Acid: Properties, Synthesis, and Potential Applications
An In-Depth Technical Guide to 15-Phenylpentadecanoic Acid: Properties, Synthesis, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
This guide provides a comprehensive technical overview of 15-phenylpentadecanoic acid, a long-chain fatty acid with a terminal phenyl group. This document consolidates its chemical and physical properties, outlines a detailed synthetic protocol, and explores its current and potential applications in scientific research and drug development, with a focus on its role as a radiopharmaceutical precursor.
Core Chemical and Physical Properties
15-Phenylpentadecanoic acid is a white solid at room temperature.[1] Its structure, consisting of a fifteen-carbon aliphatic chain capped by a phenyl group and a carboxylic acid, imparts unique properties that make it a subject of interest in various research fields.
Structural and General Properties
| Property | Value | Source(s) |
| Molecular Formula | C₂₁H₃₄O₂ | [2][3] |
| Molecular Weight | 318.49 g/mol | [2][3] |
| Appearance | White solid | [1] |
| Melting Point | 59-61 °C | [1] |
| CAS Number | 40228-93-1 | [2][3] |
Predicted Spectroscopic Data
While experimental spectra for 15-phenylpentadecanoic acid are not widely available in public repositories, predicted spectral data provide valuable information for its characterization.[1]
A predicted ¹H NMR spectrum would show characteristic signals for the phenyl protons, the aliphatic chain protons, and the carboxylic acid proton. The phenyl protons would appear in the aromatic region (around 7.2 ppm). The long aliphatic chain would produce a large, complex signal in the upfield region (around 1.2-1.6 ppm). Distinct signals would be expected for the methylene groups adjacent to the phenyl ring and the carboxylic acid.
The predicted ¹³C NMR spectrum would display signals for the carbons of the phenyl ring, the aliphatic chain, and the carbonyl carbon of the carboxylic acid. The carbonyl carbon would be the most downfield signal. The aromatic carbons would appear in the region of approximately 125-140 ppm, while the aliphatic carbons would resonate in the upfield region.
Synthesis of 15-Phenylpentadecanoic Acid: A Methodological Approach
The synthesis of 15-phenylpentadecanoic acid can be achieved through various synthetic routes. A common strategy involves the coupling of a long-chain halo-acid with a phenyl-containing organometallic reagent or, alternatively, the modification of a precursor already containing the phenyl group. The following protocol is a generalized multi-step synthesis adapted from methodologies used for similar long-chain fatty acids and their derivatives.[4][5] This process is designed to be self-validating, with clear checkpoints for characterization.
Synthetic Workflow Overview
The synthesis can be conceptualized as a three-stage process:
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Chain Elongation/Functionalization: Starting with a shorter bifunctional molecule.
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Introduction of the Phenyl Group: Typically via a coupling reaction.
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Final Modification and Purification: Hydrolysis of an ester to the final carboxylic acid.
Figure 1: Generalized synthetic workflow for 15-phenylpentadecanoic acid.
Detailed Experimental Protocol
This protocol provides a step-by-step methodology for the synthesis of 15-phenylpentadecanoic acid, starting from 15-bromopentadecanoic acid.
Step 1: Esterification of 15-Bromopentadecanoic Acid [4]
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Reaction Setup: In a round-bottom flask, dissolve 15-bromopentadecanoic acid (1 equivalent) in methanol (10-15 volumes).
-
Acid Catalysis: Add a catalytic amount of concentrated sulfuric acid (e.g., 0.05 equivalents).
-
Reflux: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, remove the methanol under reduced pressure. Dissolve the residue in a suitable organic solvent like dichloromethane and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield methyl 15-bromopentadecanoate. The product can be purified further by silica gel column chromatography if necessary.
Step 2: Introduction of the Phenyl Group (Suzuki Coupling Example)
-
Reaction Setup: In a reaction vessel, combine methyl 15-bromopentadecanoate (1 equivalent), phenylboronic acid (1.2 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents), and a base (e.g., K₂CO₃, 2 equivalents) in a suitable solvent system (e.g., toluene/ethanol/water).
-
Inert Atmosphere: Purge the reaction mixture with an inert gas (e.g., argon or nitrogen).
-
Heating: Heat the mixture to reflux (around 80-100 °C) for 12-24 hours, monitoring by TLC.
-
Work-up: After cooling, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine.
-
Purification: Dry the organic layer, filter, and concentrate. Purify the crude product by column chromatography to obtain methyl 15-phenylpentadecanoate.
Step 3: Hydrolysis to 15-Phenylpentadecanoic Acid [5]
-
Reaction Setup: Dissolve the methyl 15-phenylpentadecanoate (1 equivalent) in a mixture of methanol and a 1 M aqueous solution of sodium hydroxide.
-
Heating: Stir the reaction mixture at 50 °C for 2-4 hours until the ester is fully hydrolyzed (monitored by TLC).
-
Acidification: Cool the reaction mixture and acidify with 1 M hydrochloric acid until the pH is acidic, leading to the precipitation of the carboxylic acid.
-
Extraction: Extract the product with an organic solvent like diethyl ether or ethyl acetate.
-
Purification and Isolation: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 15-phenylpentadecanoic acid as a solid. The product can be further purified by recrystallization.
Biological Activity and Applications in Drug Development
The primary application of 15-phenylpentadecanoic acid in the scientific literature is as a precursor for the synthesis of radiolabeled analogs for use in Positron Emission Tomography (PET) imaging.[4][6] These radiolabeled fatty acids are valuable tools for studying myocardial fatty acid metabolism.[4]
Role in Myocardial Imaging
Radiolabeled versions of 15-phenylpentadecanoic acid, such as ¹¹C- and ¹⁸F-labeled analogs, are used to non-invasively assess the metabolic activity of the heart muscle.[4][7] The terminal phenyl group is thought to prevent rapid metabolism of the fatty acid, allowing for better imaging of its uptake and distribution in the myocardium.[7]
Potential as a Pharmacological Agent
While research on the direct pharmacological effects of 15-phenylpentadecanoic acid is limited, the broader class of long-chain fatty acids is known to have diverse biological activities. It is plausible that 15-phenylpentadecanoic acid could interact with cellular signaling pathways involved in lipid metabolism and inflammation. Further research is warranted to explore its potential cytotoxic effects against cancer cell lines, its interaction with fatty acid receptors, and its influence on metabolic diseases.
Signaling Pathway Interactions
The diagram below illustrates a hypothetical signaling pathway that could be influenced by long-chain fatty acids like 15-phenylpentadecanoic acid, based on known fatty acid signaling.
Figure 2: Hypothetical signaling pathway for 15-phenylpentadecanoic acid.
Safety and Handling
15-Phenylpentadecanoic acid is classified as an irritant.[1] Standard laboratory safety precautions should be followed when handling this compound. This includes the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.
Conclusion
15-Phenylpentadecanoic acid is a specialized long-chain fatty acid with established utility as a precursor for PET imaging agents. Its synthesis is achievable through standard organic chemistry techniques. While its direct pharmacological properties are not yet extensively studied, its structural similarity to biologically active fatty acids suggests potential for further investigation in the context of metabolic diseases and oncology. This guide provides a foundational resource for researchers interested in exploring the chemical and biological landscape of this intriguing molecule.
References
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Synthesis and Evaluation of 15-(4-(2-[18F]Fluoroethoxy)phenyl)pentadecanoic Acid: a Potential PET Tracer for Studying Myocardial Fatty Acid Metabolism. PubMed Central. Available at: [Link]
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Pentadecanoic Acid | C15H30O2 | CID 13849. PubChem. Available at: [Link]
-
15-PHENYLPENTADECANOIC ACID. GSRS. Available at: [Link]
-
Showing NP-Card for 15-phenylpentadecanoic acid (NP0299937). NP-MRD. Available at: [Link]
-
Synthesis of 15-(4-[11C]methylphenyl)pentadecanoic acid (MePPA) via Stille cross-coupling reaction. ResearchGate. Available at: [Link]
-
Pentadecanoic Acid (C15:0) at Naturally Occurring Circulating Concentrations Has Selective Anticancer Activities Including Targeting B-Cell Lymphomas with CCND3 Oncogenic Alterations. NCBI. Available at: [Link]
-
Synthesis of 15-(4-[ 11 C]methylphenyl)pentadecanoic acid (MePPA) via Stille cross-coupling reaction. ResearchGate. Available at: [Link]
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- 4. Synthesis and Evaluation of 15-(4-(2-[18F]Fluoroethoxy)phenyl)pentadecanoic Acid: a Potential PET Tracer for Studying Myocardial Fatty Acid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. Pentadecanoic Acid (C15:0) at Naturally Occurring Circulating Concentrations Has Selective Anticancer Activities Including Targeting B-Cell Lymphomas with CCND3 Oncogenic Alterations - PMC [pmc.ncbi.nlm.nih.gov]
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